4-Amino-6-bromoquinoline
Overview
Description
4-Amino-6-bromoquinoline is a halogenated heterocyclic compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol . It is a derivative of quinoline, a structure that is significant in medicinal chemistry due to its wide range of biological activities . The compound is characterized by the presence of an amino group at the 4th position and a bromine atom at the 6th position on the quinoline ring .
Mechanism of Action
Target of Action
It is known that 4-aminoquinolines, a class of compounds to which 4-amino-6-bromoquinoline belongs, have been important drugs for the control and eradication of malaria .
Biochemical Pathways
4-aminoquinolines are known to interfere with the heme detoxification process in malaria parasites .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor .
Result of Action
4-aminoquinolines are known to cause the accumulation of toxic heme within malaria parasites, leading to their death .
Biochemical Analysis
Biochemical Properties
4-Amino-6-bromoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes. These interactions can ultimately impact cellular metabolism, altering the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules such as enzymes and DNA. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can interact with DNA, leading to changes in gene expression by either promoting or inhibiting the binding of transcription factors. These molecular interactions are critical for the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Studies have shown that this compound remains relatively stable under controlled conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes . For instance, this compound can affect the levels of metabolites by modulating the activity of enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, it can be found in other organelles such as the mitochondria, where it may impact cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromoquinoline can be achieved through various methods. One common approach involves the bromination of 4-aminoquinoline. This reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-bromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4-amino-6-azidoquinoline or 4-amino-6-thioquinoline can be formed.
Oxidation Products: Nitro derivatives such as 4-nitro-6-bromoquinoline.
Reduction Products: Reduced amines like 4-amino-6-bromoaniline.
Scientific Research Applications
4-Amino-6-bromoquinoline has diverse applications in scientific research:
Comparison with Similar Compounds
4-Aminoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromoquinoline: Lacks the amino group, reducing its potential for hydrogen bonding and enzyme inhibition.
4-Amino-6-chloroquinoline: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.
Uniqueness: 4-Amino-6-bromoquinoline is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in medicinal chemistry and synthetic organic chemistry .
Properties
IUPAC Name |
6-bromoquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXZGQRYAJYZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373346 | |
Record name | 4-Amino-6-bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65340-73-0 | |
Record name | 4-Amino-6-bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromoquinolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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